3-amino-2-hydroxy-1H-pyridin-4-one
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Overview
Description
Compound “3-amino-2-hydroxy-1H-pyridin-4-one” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-amino-2-hydroxy-1H-pyridin-4-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reaction: The starting materials are reacted under specific conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts to enhance the reaction rate and selectivity.
Final Product Formation: The final step involves the purification and isolation of compound “this compound” from the reaction mixture.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous processing techniques. The process is optimized for yield and purity, often involving advanced techniques such as high-pressure reactions and automated control systems.
Chemical Reactions Analysis
Types of Reactions: Compound “3-amino-2-hydroxy-1H-pyridin-4-one” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using specific reducing agents under controlled conditions.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Compound “3-amino-2-hydroxy-1H-pyridin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which compound “3-amino-2-hydroxy-1H-pyridin-4-one” exerts its effects involves specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds share some structural features with “3-amino-2-hydroxy-1H-pyridin-4-one” but differ in specific aspects that make “this compound” unique in its applications and reactivity.
Properties
IUPAC Name |
3-amino-2-hydroxy-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLDQBKULOWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C(C1=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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